molecular formula C15H7Br4ClN2 B14291839 5,6,7,8-Tetrabromo-1-chloro-4-(4-methylphenyl)phthalazine CAS No. 126764-75-8

5,6,7,8-Tetrabromo-1-chloro-4-(4-methylphenyl)phthalazine

Cat. No.: B14291839
CAS No.: 126764-75-8
M. Wt: 570.3 g/mol
InChI Key: VFNMPIWDSLXDCH-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrabromo-1-chloro-4-(4-methylphenyl)phthalazine is a complex organic compound characterized by the presence of multiple halogen atoms and a methylphenyl group attached to a phthalazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrabromo-1-chloro-4-(4-methylphenyl)phthalazine typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of a phthalazine derivative, followed by chlorination and subsequent attachment of the methylphenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions and additions occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrabromo-1-chloro-4-(4-methylphenyl)phthalazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can remove halogen atoms or reduce other functional groups within the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while reduction may produce dehalogenated compounds.

Scientific Research Applications

5,6,7,8-Tetrabromo-1-chloro-4-(4-methylphenyl)phthalazine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.

    Industry: It is used in the development of flame retardants, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5,6,7,8-Tetrabromo-1-chloro-4-(4-methylphenyl)phthalazine exerts its effects involves interactions with specific molecular targets. The halogen atoms and the phthalazine core can interact with enzymes, receptors, or other proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrabromo-1-chloro-4-phenylphthalazine: Similar structure but lacks the methyl group on the phenyl ring.

    5,6,7,8-Tetrabromo-1-chloro-4-(4-methoxyphenyl)phthalazine: Contains a methoxy group instead of a methyl group on the phenyl ring.

    5,6,7,8-Tetrabromo-1-chloro-4-(4-nitrophenyl)phthalazine: Contains a nitro group on the phenyl ring.

Uniqueness

The presence of the methyl group on the phenyl ring in 5,6,7,8-Tetrabromo-1-chloro-4-(4-methylphenyl)phthalazine distinguishes it from other similar compounds

Properties

CAS No.

126764-75-8

Molecular Formula

C15H7Br4ClN2

Molecular Weight

570.3 g/mol

IUPAC Name

5,6,7,8-tetrabromo-1-chloro-4-(4-methylphenyl)phthalazine

InChI

InChI=1S/C15H7Br4ClN2/c1-6-2-4-7(5-3-6)14-8-9(15(20)22-21-14)11(17)13(19)12(18)10(8)16/h2-5H,1H3

InChI Key

VFNMPIWDSLXDCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=C2C(=C(C(=C3Br)Br)Br)Br)Cl

Origin of Product

United States

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